2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol
Description
The compound 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol is a pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at position 6, a 4-bromophenyl substituent at position 5, and a 5-methoxyphenol moiety at position 4 of the pyrimidine core. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromophenyl and methoxyphenol substituents contribute to electronic effects and binding affinity in biological systems .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrF3N2O2/c1-26-12-6-7-13(14(25)8-12)16-15(10-2-4-11(19)5-3-10)17(18(20,21)22)24-9-23-16/h2-9,25H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIWMUSYWSJUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=C(C=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the pyrimidine ring in the presence of a palladium catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide under appropriate conditions.
Attachment of the Methoxyphenol Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored as a potential building block for pharmaceutical compounds. Its structure allows for modifications that can lead to drugs targeting specific biological pathways. Notably, the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development aimed at various diseases.
Case Study : Research has indicated that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that similar pyrimidine derivatives can effectively inhibit cancer cell proliferation in vitro .
Materials Science
In materials science, 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol can be utilized in developing advanced materials with tailored electronic or optical properties. The unique functional groups allow for integration into polymers or other composite materials that require specific interaction with light or electricity.
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules. Its reactivity can be exploited to create various substituted derivatives through oxidation, reduction, and substitution reactions.
Mechanism of Action
The mechanism of action of 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromophenyl group can facilitate binding to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Pyrimidine Derivatives
Key Observations:
Trifluoromethyl vs. Amino/Sulfamide Groups: The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to amino (-NH₂) or sulfamide (-SO₂NH-) substituents in analogs . This may improve bioavailability in receptor-binding applications .
Halogen Effects (Br vs.
Methoxyphenol vs. Hydroxyethoxy: The 5-methoxyphenol moiety in the target compound offers hydrogen-bonding capability via the phenolic -OH, unlike the hydroxyethoxy group in CAS 1393813-43-6. This difference may influence solubility and interaction with biological targets .
Biological Activity
The compound 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and its structure includes a bromophenyl group, a trifluoromethyl group, and a methoxyphenol moiety. This unique combination of functional groups may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The inhibition of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes implicated in disease processes:
- Cyclooxygenase (COX) : Inhibitors of COX are known for their anti-inflammatory properties. Studies suggest that similar pyrimidine derivatives can inhibit COX enzymes, thus reducing inflammation and possibly preventing cancer progression .
- Lipoxygenase (LOX) : Compounds with a trifluoromethyl group have shown promise in inhibiting LOX, which is involved in the inflammatory response and cancer metastasis .
The biological activity of This compound is hypothesized to involve:
- Molecular Docking Studies : Computational studies indicate that the trifluoromethyl group enhances binding affinity to target enzymes through halogen bonding interactions, which may increase inhibitory potency against COX and LOX enzymes .
- Cellular Uptake : The methoxy group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy in vivo.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on pyrimidine derivatives demonstrated significant inhibition of cancer cell lines, including breast cancer (MCF-7) and colon cancer cells, with IC50 values in the low micromolar range .
- Another investigation highlighted the anti-inflammatory effects of similar compounds through COX inhibition, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
